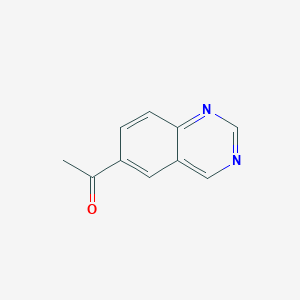

1-(Quinazolin-6-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-quinazolin-6-ylethanone |

InChI |

InChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3 |

InChI Key |

ILKPUUPQXWCZKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CN=CN=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Quinazolin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization of the target compound, 1-(Quinazolin-6-yl)ethanone. Due to the limited availability of direct literature for this specific molecule, this document outlines a proposed synthesis based on established chemical principles and analogous reactions. The characterization data presented is predictive, based on the analysis of structurally similar compounds, and is intended to serve as a benchmark for researchers working with this and related molecules.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The quinazoline ring system is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. The introduction of an acetyl group at the 6-position of the quinazoline ring, yielding this compound, provides a valuable intermediate for further functionalization and the development of novel drug candidates. This guide details a practical synthetic approach and the expected analytical characterization of this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process starting from commercially available 4-bromo-2-nitroaniline. The key steps include the construction of the quinazoline ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N'-(4-Bromo-2-nitrophenyl)-N,N-dimethylformimidamide

-

Methodology: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a round-bottom flask is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq). The reaction mixture is heated to 120°C and stirred for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to afford N'-(4-Bromo-2-nitrophenyl)-N,N-dimethylformimidamide as a solid.

Step 2: Synthesis of 6-Bromoquinazoline

-

Methodology: To a solution of N'-(4-Bromo-2-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in glacial acetic acid is added iron powder (5.0 eq) portion-wise. The reaction mixture is heated to 110°C and stirred vigorously for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromoquinazoline.

Step 3: Synthesis of this compound

-

Methodology: In a flame-dried Schlenk flask, 6-bromoquinazoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are dissolved in anhydrous toluene. The mixture is degassed with argon for 15 minutes and then heated to 110°C for 12 hours under an argon atmosphere. After cooling to room temperature, 1M hydrochloric acid is added, and the mixture is stirred for 1 hour. The aqueous layer is separated, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound. This data is predictive and based on the analysis of structurally related compounds.

Physical and Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135 - 140 °C |

| Solubility | Soluble in DMSO, Chloroform, Methanol |

| Purity (by HPLC) | >95% |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.45 | s | 1H | H-2 (Quinazoline) |

| 9.30 | s | 1H | H-4 (Quinazoline) |

| 8.50 | d | 1H | H-5 (Quinazoline) |

| 8.35 | dd | 1H | H-7 (Quinazoline) |

| 8.00 | d | 1H | H-8 (Quinazoline) |

| 2.80 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 197.5 | C=O (Ketone) |

| 160.0 | C-2 (Quinazoline) |

| 152.0 | C-4 (Quinazoline) |

| 150.5 | C-8a |

| 138.0 | C-6 |

| 135.0 | C-5 |

| 130.0 | C-7 |

| 128.5 | C-8 |

| 125.0 | C-4a |

| 27.0 | -COCH₃ |

Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | C-H stretch (Aromatic) |

| 2920 | Weak | C-H stretch (Aliphatic) |

| 1685 | Strong | C=O stretch (Ketone) |

| 1610, 1580, 1490 | Medium | C=C and C=N stretches (Ring) |

| 1360 | Medium | C-H bend (Methyl) |

| 830 | Strong | C-H bend (Aromatic) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 173.0715 | [M+H]⁺ (Calculated for C₁₀H₉N₂O⁺) |

| 195.0534 | [M+Na]⁺ (Calculated for C₁₀H₈N₂ONa⁺) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a high probability of success. The provided characterization data serves as a valuable reference for the identification and quality control of the synthesized compound. This information is intended to facilitate further research and development of novel quinazoline-based compounds with potential therapeutic applications. Researchers are encouraged to adapt and optimize the presented protocols to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide to 1-(Quinazolin-6-yl)ethanone: Chemical Properties and Structure

Disclaimer: Extensive literature and database searches did not yield specific experimental data for 1-(quinazolin-6-yl)ethanone. This guide, therefore, provides a comprehensive overview based on the well-characterized properties of the quinazoline scaffold and related derivatives, offering a predictive profile for researchers, scientists, and drug development professionals.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry.[1] Derivatives of quinazoline are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of an acetyl group at the 6-position, as in the theoretical this compound, is anticipated to modulate its electronic properties and potential biological interactions.

Chemical Structure and Properties

While experimental data for this compound is not available, its structure can be confidently predicted. The key structural feature is an acetyl group (-COCH₃) attached to the 6-position of the quinazoline ring.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)c1cc2c(cncn2)cc1 |

| InChI Key | Predicted: BZYJVKQJCVCCRK-UHFFFAOYSA-N |

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of quinazoline derivatives. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: General Procedure for Quinazoline Synthesis

-

Reactant Mixture: Combine 4-amino-3-acetylbenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture at a temperature sufficient for cyclization, typically between 150-180 °C, for several hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired product.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons on the quinazoline ring (δ 7.5-9.5 ppm), singlet for the methyl protons of the acetyl group (δ ~2.7 ppm). |

| ¹³C NMR | Carbonyl carbon of the acetyl group (δ ~197 ppm), aromatic carbons of the quinazoline ring (δ 120-160 ppm), methyl carbon of the acetyl group (δ ~26 ppm). |

| IR (Infrared) | C=O stretching vibration of the ketone (~1680 cm⁻¹), C=N stretching of the quinazoline ring (~1615 cm⁻¹), C-H stretching of the aromatic ring (~3050 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 172.19). |

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The introduction of an acetyl group could influence the binding affinity and selectivity of the compound for specific kinase targets.

Many quinazoline-based drugs target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR signaling can block downstream pathways like the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.

References

In-Depth Technical Guide on the Biological Activity of 1-(Quinazolin-6-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of chalcone derivatives of 1-(quinazolin-6-yl)ethanone. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document details their anticancer properties, supported by quantitative data, experimental protocols, and visualizations of the underlying signaling pathways.

Core Synthesis of this compound Chalcone Derivatives

The synthesis of chalcones derived from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.

A general synthetic route involves a multi-step process. Initially, a quinazolinone precursor is synthesized, which is then converted to the key intermediate, this compound. This intermediate is subsequently reacted with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide or piperidine, to yield the target chalcone derivatives. The reaction progress can be monitored by thin-layer chromatography (TLC).

Biological Activity of this compound Chalcone Derivatives

Research into the biological activities of this compound chalcone derivatives has primarily focused on their potential as anticancer agents.

Anticancer Activity

Multiple studies have demonstrated the cytotoxic effects of these chalcone derivatives against a range of human cancer cell lines. The anticancer activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

A series of ten novel chalcone-incorporated quinazoline derivatives (compounds 11a-11j ) were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: A549 (lung), HT-29 (colon), MCF-7 (breast), and A375 (melanoma).[1] Several of these compounds exhibited potent cytotoxic activity, with some showing greater potency than the reference drug, Combretastatin-A4.[1]

Table 1: Anticancer Activity (IC50 in µM) of this compound Chalcone Derivatives [1]

| Compound | A549 | HT-29 | MCF-7 | A375 |

| 11a | 2.67 | 4.67 | 3.78 | - |

| 11b | - | 12.6 | - | 5.87 |

| 11c | 1.34 | - | 2.01 | 2.23 |

| 11d | 3.67 | 2.11 | - | 2.30 |

| 11e | 7.45 | 2.33 | - | - |

| 11f | 2.90 | 0.18 | - | 1.89 |

| 11g | 0.10 | 0.13 | 0.17 | 1.34 |

| 11h | 2.55 | - | - | 9.34 |

| 11i | 0.10 | 1.56 | 0.14 | 0.19 |

| 11j | 2.10 | 2.89 | 0.16 | 1.37 |

| Combretastatin-A4 | 0.11 | 0.93 | 0.18 | 0.21 |

Note: "-" indicates that the compound was not active at the tested concentrations.

Antimicrobial Activity

While the primary focus has been on anticancer activity, the broader class of quinazolinone derivatives and chalcones are known to possess antimicrobial properties. Further investigation into the specific antimicrobial spectrum of this compound chalcone derivatives is warranted. Standard methods for evaluating antimicrobial activity include determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Mechanism of Action and Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer.

Several quinazoline derivatives have been identified as inhibitors of the PI3K/Akt pathway. The binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then recruits and activates Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis. Inhibition of this pathway by quinazoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the general PI3K/Akt signaling pathway, which is a common target for quinazoline-based anticancer agents.

Experimental Protocols

General Synthesis of Chalcones from this compound

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde via Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide solution (e.g., 10-40%) or piperidine

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution or a catalytic amount of piperidine to the cooled, stirring mixture.

-

Continue stirring at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction by TLC.

-

Once the reaction is complete, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized chalcone derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HT-29, MCF-7, A375)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Synthesized chalcone derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the chalcone derivatives (typically in a serial dilution) and a vehicle control (DMSO) for a specified incubation period (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Synthesized chalcone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the chalcone derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Chalcone derivatives of this compound represent a class of compounds with significant potential for the development of new anticancer agents. Their synthesis is straightforward, and they exhibit potent cytotoxic activity against various cancer cell lines, likely through the inhibition of key signaling pathways such as the PI3K/Akt pathway. Further research is warranted to explore their full therapeutic potential, including their antimicrobial and enzyme inhibitory activities, and to optimize their structure for enhanced efficacy and selectivity. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Spectroscopic Analysis of 1-(Quinazolin-6-yl)ethanone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-(Quinazolin-6-yl)ethanone did not yield specific results for this compound. The following guide is a representative example of how such data would be presented and analyzed. The data herein is hypothetical and serves as a template for the analysis of a similar quinazoline derivative.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. The introduction of an acetyl group at the 6-position of the quinazoline ring, yielding this compound, can significantly influence its electronic properties and potential biological interactions. A thorough spectroscopic analysis is paramount for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity for further studies. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and the experimental protocols for their acquisition.

Molecular Structure

The chemical structure of this compound is depicted below. The numbering of the quinazoline ring system is crucial for the assignment of spectroscopic signals.

Diagram of this compound Structure

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~9.50 | s | - | 1H | H-2 |

| ~9.30 | s | - | 1H | H-4 |

| ~8.80 | d | ~2.0 | 1H | H-5 |

| ~8.30 | dd | ~8.8, 2.0 | 1H | H-7 |

| ~8.00 | d | ~8.8 | 1H | H-8 |

| ~2.80 | s | - | 3H | -COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~197.0 | C=O |

| ~162.0 | C-2 |

| ~158.0 | C-4 |

| ~152.0 | C-8a |

| ~138.0 | C-6 |

| ~135.0 | C-5 |

| ~130.0 | C-7 |

| ~128.0 | C-4a |

| ~125.0 | C-8 |

| ~27.0 | -CH₃ |

Table 3: IR Spectroscopic Data (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H stretch |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching |

| ~1360 | Medium | -CH₃ bending |

| ~850 | Strong | C-H out-of-plane bending |

Table 4: Mass Spectrometry Data (Hypothetical)

| m/z | Ion |

|---|---|

| 172.06 | [M]⁺ |

| 157.04 | [M-CH₃]⁺ |

| 129.04 | [M-COCH₃]⁺ |

Experimental Protocols

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Acquisition Time: 4.08 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.36 s

-

Relaxation Delay: 2.0 s

-

4.2. Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

4.3. Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 kV

-

Scan Range (m/z): 50-500

-

Source Temperature: 120 °C

-

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Diagram of Spectroscopic Analysis Workflow

A Technical Guide to Novel Synthesis Methods for Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern and innovative synthetic methodologies for quinazolinone derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.[1][2][3][4] This document details various synthetic strategies, presents comparative quantitative data, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes a critical signaling pathway involving quinazolinone derivatives and a general experimental workflow for their synthesis and characterization.

Introduction to Quinazolinone Derivatives

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[5] Their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[2][3][4][5][6] The quinazolinone scaffold is a core component of several natural products and clinically used drugs, such as the sedative-hypnotic methaqualone and the antimalarial agent febrifugine.[6][7] The continued exploration of new derivatives necessitates the development of efficient and versatile synthetic methods.

Novel Synthetic Strategies

Recent advancements in organic synthesis have led to the development of several novel methods for the preparation of quinazolinone derivatives. These methods often offer advantages such as improved yields, shorter reaction times, milder reaction conditions, and greater structural diversity.

2.1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions.[8][9] This method offers rapid and intense heating of polar substances, leading to significantly reduced reaction times and often higher product yields compared to conventional heating methods.[9]

2.2. Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion.[10] These reactions are highly atom-economical and allow for the rapid generation of complex molecules from simple precursors.[10]

2.3. C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a transformative tool in organic synthesis.[11][12] This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials and thus increasing synthetic efficiency.[13][14] Rhodium and Cobalt-catalyzed reactions have been effectively used for the synthesis of quinazolinones.[13][15]

Comparative Data on Synthesis Methods

The following table summarizes quantitative data for various novel synthesis methods for quinazolinone derivatives, allowing for a direct comparison of their efficiencies.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | Yb(OTf)3 (10 mol%) | Solvent-free | - | 2-3 min | 85-95 | (Adapted from[5]) |

| Organocatalytic (One-Pot) | Acetic Acid (10 mol%) | - | - | - | 81-97 | (Adapted from Ramesh et al., 2018[1]) |

| C-H Functionalization (Rh) | [CpRhCl2]2/AgBF4 | DCE | 100 | 12 h | up to 95 | (Adapted from Wang et al., 2016[13]) |

| C-H Functionalization (Co) | [CoCp(CO)I2]/AgSbF6 | DCE | 110 | 24 h | 41-92 | (Adapted from[15]) |

| Oxidative Cyclization | Trifluoroacetic Acid | Toluene | 120 | - | 52-82 | (Adapted from Jia et al., 2020[1]) |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes discussed in this guide.

4.1. General Procedure for Microwave-Assisted Synthesis of 4(3H)-Quinazolinones

A mixture of 2-aminobenzonitrile (1 mmol), an acyl chloride (1.2 mmol), and Yb(OTf)3 (10 mol%) is subjected to microwave irradiation (power and temperature settings should be optimized for the specific reactor) for 2-3 minutes in a solvent-free condition. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from ethanol to afford the desired 4(3H)-quinazolinone derivative. (Protocol adapted from[5])

4.2. General Procedure for One-Pot Three-Component Synthesis of Spiro-Fused Quinazolinones

To a solution of isatoic anhydride (1 mmol) and an aryl amine (1 mmol) in a suitable solvent, a cyclic ketone (1.2 mmol) and acetic acid (10 mol%) are added. The reaction mixture is stirred at room temperature for the time required to complete the reaction (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired spiro-fused quinazolinone. (Protocol adapted from Ramesh et al., 2018[1])

4.3. General Procedure for Rh(III)-Catalyzed C-H Functionalization

A mixture of benzimidate (0.2 mmol), dioxazolone (0.24 mmol), [Cp*RhCl2]2 (2 mol%), and AgBF4 (8 mol%) in 1,2-dichloroethane (DCE) (1.0 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the corresponding quinazoline product. (Protocol adapted from Wang et al., 2016[13])

Signaling Pathways and Experimental Workflows

5.1. EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives

Many quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.

Caption: EGFR signaling pathway and its inhibition.

5.2. General Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of novel quinazolinone derivatives follow a systematic workflow, from the initial reaction setup to the final structural elucidation and purity assessment.

Caption: General workflow for quinazolinone synthesis.

Conclusion

The field of quinazolinone synthesis is continually evolving, with novel methodologies offering more efficient and sustainable routes to these valuable compounds. Microwave-assisted synthesis, multi-component reactions, and C-H functionalization represent just a few of the powerful tools available to researchers. The continued development of such methods will undoubtedly facilitate the discovery of new quinazolinone derivatives with enhanced therapeutic potential.

References

- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ujpronline.com [ujpronline.com]

- 6. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]

- 7. Methaqualone - Wikipedia [en.wikipedia.org]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. scilit.com [scilit.com]

- 11. soc.chim.it [soc.chim.it]

- 12. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of quinazolinones via Cp*Co(iii)-catalyzed C–H functionalization of primary amides with oxadiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pharmacological Potential of Quinazoline Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the diverse therapeutic applications of quinazoline and its derivatives, focusing on their mechanisms of action, structure-activity relationships, and future prospects in drug discovery.

Introduction

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this structural motif.[4] This technical guide provides a comprehensive overview of the pharmacological potential of quinazoline compounds, with a focus on their therapeutic applications, underlying mechanisms of action, and key experimental methodologies for their synthesis and evaluation.

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[5] The majority of research into the anticancer properties of quinazolines has centered on their role as kinase inhibitors, which can disrupt DNA replication and transcription, ultimately preventing tumor growth.[5]

Kinase Inhibition: A Primary Mechanism of Action

A key mechanism by which quinazolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[5] Mutations in these kinases can lead to uncontrolled cell growth and differentiation, making them prime targets for cancer therapy.[5] Several quinazoline derivatives have been developed as potent inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, are quinazoline-based EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[4][6] These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways like the PI3K-Akt pathway, which are critical for cell survival and proliferation.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Kinase: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant cytotoxic activity.[5] For instance, the hybrid quinazoline-indazole molecule (46) displayed a potent inhibitory activity against VEGFR-2 kinase with an IC50 of 5.4 nM.[5]

-

Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers. Quinazoline derivatives have been synthesized to target and inhibit PI3K, thereby inducing apoptosis and inhibiting cancer cell growth.[6]

Other Anticancer Mechanisms

Beyond kinase inhibition, quinazoline compounds exhibit anticancer activity through other mechanisms, including:

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, making them promising candidates for anticancer drug design.[8]

-

Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

-

Cell Cycle Arrest: Some quinazolinone compounds can block the cell cycle at the G2/M phase, preventing tumor cell proliferation.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| EGFR Inhibitors | ||||

| Erlotinib Conjugate (24) | EGFR | A431, HCC827 | 0.005 - 0.88 | [5] |

| 2-nitroimidazole derivative (15) | EGFR-TK | A549, HT-29 | 0.18 - 1.13 | [5] |

| Compound 3o | Anticancer | A549, HCT116, MCF-7 | 0.14 - 4.26 | [9] |

| VEGFR-2 Inhibitors | ||||

| Quinazoline-indazole hybrid (46) | VEGFR-2 kinase | HUVEC | Not specified (99.6% inhibition at 10 µM) | [5] |

| Quinazoline derivative (47) | EGFR kinase | HUVEC | 1.8 | [5] |

| Tubulin Polymerization Inhibitors | ||||

| Compound 2 | Tubulin polymerization | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | 0.051 - 0.44 | [10] |

| Quinazolin-4(3H)-one derivative (101) | Tubulin polymerization | L1210, K562 | 5.8 | [8] |

| Other Mechanisms | ||||

| Compound 18 | Apoptosis induction, Cell cycle arrest (G2/M) | MGC-803 | 0.85 | [11] |

| Compound 44 | Anticancer | MCF-7, HepG2 | More potent than cisplatin against MCF-7 | [4] |

Antimicrobial Activity of Quinazoline Derivatives

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. Quinazoline and its derivatives have demonstrated significant potential as a source of novel antimicrobial compounds.[12]

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinazoline derivatives is attributed to various mechanisms, including:

-

Inhibition of Bacterial DNA Gyrase: Some quinazolinone derivatives have been shown to be potent inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[13]

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of some quinazoline derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to cell death.[14]

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain quinazolinone derivatives have been found to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various quinazoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Antibacterial Activity | |||

| Quinazoline-piperazine hybrids (6d, 6g) | Gram-positive and Gram-negative bacteria | 2.5 | [13] |

| Imidazo/benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | E. coli, S. aureus, K. pneumoniae | 4 - 8 | [2] |

| 4(3H)-Quinazolinone derivative (27) | S. aureus (including resistant strains) | ≤ 0.5 | [3] |

| Antifungal Activity | |||

| Imidazo/benzimidazo[1,2-c]quinazolines (8gf, 8ga, 8gc, 8gi, 8gd) | A. niger, C. albicans | 8 - 16 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of quinazoline compounds.

Synthesis of Quinazoline Derivatives

One-Pot Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones:

This protocol describes a microwave-assisted, one-pot synthesis of 3-substituted-2-methyl-quinazolin-4(3H)-ones from anthranilic acid, various amines, and acetic anhydride.[15]

-

Intermediate Synthesis: Conventionally synthesize 2-methyl-4H-benzoxazin-4-one by refluxing anthranilic acid (25 mmol) with acetic anhydride (50 mmol) for 4 hours.

-

Solvent Removal: Evaporate the excess acetic anhydride and the acetic acid formed during the reaction under reduced pressure to obtain the crude benzoxazinone.

-

Reaction with Amine: In a microwave reactor, combine the crude benzoxazinone with the desired amine in a suitable solvent (e.g., a deep eutectic solvent like choline chloride:urea).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time to facilitate the reaction.

-

Product Isolation: After the reaction is complete (monitored by TLC), precipitate the desired product by adding water.

-

Purification: Recrystallize the precipitated product from ethanol to obtain the purified 2-methyl-3-substituted-quinazolin-4(3H)-one.

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

-

Cell Seeding: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to attach for at least 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline compounds for a specified duration (e.g., 24-72 hours). Include untreated cells as a control.

-

MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:1000 in the appropriate cell culture medium to a final concentration of 5 µg/mL. Add 110 µL of this MTT solution to each well.[1]

-

Incubation: Incubate the plate for 4-6 hours in a standard tissue culture incubator to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as DMSO, to each well. Pipette thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinazoline compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[6]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by quinazoline compounds and a general experimental workflow.

A general experimental workflow for the development of quinazoline-based therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MIC determination by broth microdilution. [bio-protocol.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Methylene blue - Wikipedia [en.wikipedia.org]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. asianpubs.org [asianpubs.org]

- 12. youtube.com [youtube.com]

- 13. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Quinazolin-6-yl)ethanone and its Derivatives: Synthesis, Nomenclature, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(quinazolin-6-yl)ethanone and the broader class of quinazoline derivatives. Due to the limited specific data available for this compound, this guide expands its scope to cover the well-documented synthesis, nomenclature, and significant biological activities of related quinazolinone and acetylquinazoline compounds. This information is crucial for researchers and professionals involved in drug discovery and development, particularly in the field of oncology.

Nomenclature and Chemical Identity

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, its nomenclature follows standard IUPAC (International Union of Pure and Applied Chemistry) conventions. The name "this compound" describes an ethanone (acetyl) group attached to the 6th position of a quinazoline ring.

The quinazoline core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The numbering of the quinazoline ring system starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system.

Table 1: Nomenclature and Identifiers of Representative Quinazoline Derivatives

| Compound Name | Parent Heterocycle | Substituent(s) | Molecular Formula |

| This compound | Quinazoline | 6-acetyl | C₁₀H₈N₂O |

| Gefitinib | Quinazoline | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy) | C₂₂H₂₄ClFN₄O₃ |

| Erlotinib | Quinazoline | 4-((3-ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy) | C₂₂H₂₃N₃O₄ |

| Vandetanib | Quinazoline | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) | C₂₂H₂₄BrFN₄O₂ |

Synthesis of Quinazoline Derivatives

The synthesis of the quinazoline scaffold can be achieved through various methods. A common approach involves the condensation of anthranilic acid derivatives with amides or other reagents to form the pyrimidine ring.

General Synthesis of 4(3H)-Quinazolinones

A widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization with a primary amine.

Experimental Protocol: Synthesis of 2,3-disubstituted 4(3H)-Quinazolinones

-

Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acylanthranilic acid.

-

Cyclization: The N-acylanthranilic acid is then heated with a primary amine, leading to the formation of the 2,3-disubstituted 4(3H)-quinazolinone. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final compound.

Synthesis of Substituted Quinazolines

The synthesis of more complex quinazoline derivatives often involves multi-step reaction sequences. For instance, the synthesis of kinase inhibitors like gefitinib involves the construction of the substituted quinazoline core followed by the introduction of the side chains.

Experimental Protocol: Example Synthesis of a 4-Anilinoquinazoline Derivative

-

Preparation of the Quinazoline Core: A substituted anthranilonitrile is reacted with formamide or a similar reagent to construct the quinazoline ring.

-

Chlorination: The resulting quinazolinone is then chlorinated, typically at the 4-position, using a reagent like thionyl chloride or phosphorus oxychloride.

-

Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with a substituted aniline in a nucleophilic aromatic substitution reaction to introduce the anilino side chain. This step is often carried out in a solvent like isopropanol and may be base-catalyzed.

-

Purification: The final product is purified using standard techniques such as crystallization and chromatography.

Biological Activity and Therapeutic Potential

Quinazoline and quinazolinone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their broad range of biological activities.[1] They have shown potential as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.[1]

Anticancer Activity

The most significant therapeutic application of quinazoline derivatives is in oncology.[2] Several FDA-approved cancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold.[3]

Table 2: Biological Activity of Selected Quinazoline-Based Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (EGFR) | IC₅₀ (VEGFR-2) | Therapeutic Use |

| Gefitinib | EGFR | 2-37 nM | >10 µM | Non-small cell lung cancer |

| Erlotinib | EGFR | 2 nM | >10 µM | Non-small cell lung cancer, Pancreatic cancer |

| Vandetanib | VEGFR-2, EGFR, RET | 40 nM | 500 nM | Medullary thyroid cancer |

| Sunitinib (related scaffold) | VEGFRs, PDGFRs, c-KIT | - | 2 nM | Renal cell carcinoma, GIST |

IC₅₀ values can vary depending on the assay conditions.

These compounds primarily exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many quinazoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] These receptors play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.[5] In many cancers, these pathways are dysregulated, leading to uncontrolled cell proliferation.[5]

The EGFR signaling pathway is a key driver of cell proliferation and survival.[6] Quinazoline-based inhibitors like gefitinib and erlotinib are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its autophosphorylation and the activation of downstream signaling cascades.[3]

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Quinazoline derivatives, such as vandetanib, can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals and starving the tumor of its blood supply.[7]

Caption: VEGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Conclusion

The quinazoline scaffold remains a highly valuable pharmacophore in modern drug discovery. While specific data for this compound is limited, the extensive research on its derivatives highlights the significant potential of this chemical class. The ability to functionalize the quinazoline ring at various positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of novel quinazoline derivatives holds great promise for the discovery of new and improved therapies for cancer and other diseases.

References

- 1. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(Quinazolin-6-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, publicly accessible literature does not contain specific experimental data on the solubility and stability of 1-(Quinazolin-6-yl)ethanone. Therefore, this document serves as a technical guide and template, presenting a comprehensive overview of the requisite studies. The quantitative data herein is hypothetical and illustrative of the expected results for a representative quinazoline derivative, designated as QZE-1 , to guide researchers in their experimental design and data presentation.

Executive Summary

This guide provides a detailed framework for assessing the critical physicochemical properties of this compound, a quinazoline derivative of interest in drug discovery. The solubility and stability of an active pharmaceutical ingredient (API) are paramount to its developability, influencing its bioavailability, formulation, and shelf-life. This document outlines the standard methodologies for determining aqueous and solvent solubility, as well as for evaluating the stability of the compound under various stress conditions as mandated by ICH guidelines. The presented protocols and data tables for the hypothetical compound QZE-1 offer a blueprint for the systematic evaluation of this compound.

Data Presentation: Physicochemical Properties of QZE-1 (Hypothetical Data)

Quantitative data is summarized in the following tables to facilitate clear comparison and analysis.

Table 1: Aqueous Solubility of QZE-1

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | 45.8 | 266 | Nephelometry |

| Thermodynamic | Phosphate Buffered Saline | 7.4 | 25 | 21.5 | 125 | Shake-Flask |

| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.2 | 872 | Shake-Flask |

| Thermodynamic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 18.9 | 110 | Shake-Flask |

Table 2: Solvent Solubility of QZE-1

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| Ethanol | 25 | 12.5 |

| Propylene Glycol | 25 | 8.2 |

| Polyethylene Glycol 400 (PEG400) | 25 | 25.7 |

| Methanol | 25 | 15.3 |

Table 3: Summary of Forced Degradation Studies for QZE-1

| Stress Condition | Time | % Assay of Parent | % Degradation | Major Degradants Formed |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | 88.3% | 11.7% | QZE-D1, QZE-D2 |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | 85.1% | 14.9% | QZE-D3 |

| Oxidative (3% H₂O₂, RT) | 24h | 92.5% | 7.5% | QZE-D4 |

| Thermal (80°C, solid state) | 7 days | 98.1% | 1.9% | Minor unspecified |

| Photolytic (ICH Q1B, solid state) | 1.2M lux-hr / 200 W-hr/m² | 96.4% | 3.6% | QZE-D5 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited above.

Aqueous Solubility Determination

3.1.1 Kinetic Solubility Assay The kinetic solubility of QZE-1 is determined by laser nephelometry. A 10 mM stock solution of the compound in DMSO is serially diluted and then added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate. The final DMSO concentration is kept below 1% to minimize co-solvent effects. The plate is shaken for 2 hours at room temperature. The formation of precipitate is detected by measuring the scattering of a laser beam passed through each well. The highest concentration that does not produce a precipitate is reported as the kinetic solubility.

3.1.2 Thermodynamic (Shake-Flask) Solubility Assay This method measures the equilibrium solubility. An excess amount of solid QZE-1 is added to various aqueous media (e.g., PBS pH 7.4, SGF, SIF) in sealed glass vials. The vials are agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached. After incubation, the samples are filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a calibration curve.

Solvent Solubility Determination

An excess amount of solid QZE-1 is added to various organic solvents (e.g., DMSO, Ethanol, PEG400) in glass vials. The vials are vortexed and then shaken at room temperature for 24 hours. The resulting suspensions are filtered, and the concentration of the compound in the filtrate is determined by HPLC-UV, as described for the thermodynamic solubility assay.

Stability and Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule, following ICH Q1A(R2) guidelines. A stock solution of QZE-1 is prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis: The compound is dissolved in 0.1 N HCl and incubated at 60°C.

-

Basic Hydrolysis: The compound is dissolved in 0.1 N NaOH and incubated at 60°C.

-

Oxidative Degradation: The compound is exposed to a 3% solution of hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Solid QZE-1 is placed in a temperature-controlled oven at 80°C.

-

Photostability: Solid QZE-1 is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[1][2] A control sample is kept in the dark.

Samples are collected at various time points (e.g., 0, 6, 12, 24 hours for solutions; 1, 3, 7 days for solids) and analyzed by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

Visualizations: Workflows and Biological Context

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solubility and stability assessment of a new chemical entity.

Illustrative Signaling Pathway

Quinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4] Dysregulation of the EGFR signaling pathway is a key driver in several cancers. The diagram below illustrates a simplified EGFR signaling cascade, a potential target for compounds like this compound.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]

- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

Initial Screening of 1-(Quinazolin-6-yl)ethanone for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several derivatives having achieved clinical success. This technical guide outlines a proposed initial screening cascade for a novel derivative, 1-(Quinazolin-6-yl)ethanone. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes the extensive body of research on structurally related quinazoline and quinazolinone compounds to postulate its potential anticancer activity and mechanisms of action. This guide provides detailed experimental protocols for key in vitro assays and visualizes critical signaling pathways and experimental workflows to support a comprehensive preliminary investigation into the therapeutic potential of this compound.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] In the realm of oncology, quinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all featuring the quinazoline core, validate the therapeutic potential of this structural class by targeting key players in cancer progression like the Epidermal Growth Factor Receptor (EGFR).[7]

The anticancer mechanisms of quinazoline derivatives are diverse and include:

-

Inhibition of Tyrosine Kinases: Many quinazoline-based compounds act as ATP-competitive inhibitors of tyrosine kinases, including EGFR, VEGFR, and others, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[7]

-

PI3K/Akt/mTOR Pathway Modulation: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth and survival.[8][9][10][11][12] Several quinazoline derivatives have been shown to inhibit components of this pathway.[1][13]

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in cancer cells. Quinazoline compounds have been reported to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinazoline derivatives can halt the proliferation of cancer cells at specific phases, preventing them from dividing and propagating.[1]

Given the established anticancer profile of the quinazoline scaffold, the initial screening of novel derivatives like this compound is a rational approach in the quest for new and effective cancer therapeutics.

Postulated Mechanisms of Action for this compound

Based on the structure of this compound and the known activities of related compounds, several potential mechanisms of anticancer activity can be postulated. The presence of the quinazoline core suggests a likelihood of interaction with ATP-binding pockets of various kinases. The ethanone substituent at the 6-position could influence the compound's solubility, cell permeability, and binding affinity to target proteins.

EGFR Signaling Pathway

The EGFR signaling pathway is a primary target for many quinazoline-based anticancer drugs.[7][14][15][16] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[17][18] It is plausible that this compound could inhibit EGFR, thereby blocking these oncogenic signals.

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers.[8] Quinazoline derivatives have been reported to inhibit PI3K, a key component of this pathway.[1] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the activation of Akt and its downstream effector mTOR.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Induction of Apoptosis

Apoptosis can be initiated through the extrinsic pathway, mediated by death receptors, or the intrinsic pathway, which is mitochondria-dependent.[19][20] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[21][22][23] It is hypothesized that this compound could induce apoptosis in cancer cells by activating one or both of these pathways.

Caption: Postulated induction of apoptosis by this compound.

Proposed Experimental Workflow for Initial Screening

A systematic in vitro screening approach is essential to evaluate the anticancer potential of this compound. The following workflow outlines the key stages of this initial investigation.

Caption: Proposed experimental workflow for the initial anticancer screening of this compound.

Data Presentation: Comparative Anticancer Activity of Quinazoline Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against common cancer cell lines.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | - | - | A549 (NSCLC) | 0.015 | [7] |

| Erlotinib | - | - | PC-9 (NSCLC) | 0.006 | [7] |

| Compound 1 | 2-phenyl | 3-(p-tolyl) | MGC-803 (Gastric) | 6.23 | [5] |

| Compound 2 | 2-phenyl | 3-(naphthalen-2-yl) | MGC-803 (Gastric) | 0.85 | [5] |

| Compound 3 | 2-(furan-2-yl) | 3-phenyl-p-Cl | HCT116 (Colon) | Varies | [6] |

| Compound 4 | 2-methyl | 3-benzyl | A549 (NSCLC) | 0.44 | [24] |

| Compound 5 | - | - | MCF-7 (Breast) | 13.7 | [25] |

Note: This table is a representative summary and not exhaustive. IC50 values can vary depending on the specific assay conditions.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is proportional to their DNA content.

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and treat them with RNase A to degrade RNA. Stain the cells with PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram can be used to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive and successful history of the quinazoline scaffold in oncology provides a strong rationale for its investigation. The proposed screening cascade, encompassing initial cytotoxicity assays followed by mechanistic studies, will provide a comprehensive preliminary assessment of its therapeutic potential. The detailed protocols and visualized pathways in this guide are intended to facilitate a robust and efficient initial evaluation of this promising compound. Further studies will be necessary to validate these initial findings and to explore the in vivo efficacy and safety of this compound as a potential novel anticancer agent.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaerudition.org [pharmaerudition.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

Physical properties of 1-(Quinazolin-6-yl)ethanone crystals

[2] 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone | C11H12O3 - PubChem 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone. C11H12O3. CID 308428. Download. Computed by PubChem 2.2 (PubChem release 2021.10.14). Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Summary (LCSS) Datasheet. Molecular Formula. C11H12O3. Synonyms. 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)ethanone. 3',4'-dihydro-2'H-1',5'-benzodioxepin-6'-yl methyl ketone. 6-acetyl-3,4-dihydro-2H-1,5-benzodioxepine. Ethanone, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-. 308428. More... Molecular Weight. 192.21 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Dates. Create: 2005-08-08. Modify: 2024-03-24. 1

1-(Quinolin-6-yl)ethan-1-one | C11H9NO | CID 258559 - PubChem 1-(quinolin-6-yl)ethan-1-one. RefChem:428664. 823-128-6. 6-ACETYLQUINOLINE. 73013-68-0. 1-(quinolin-6-yl)ethanone. 1-quinolin-6-ylethanone. MFCD00047614. 1-quinolin-6-yl-ethanone. NSC 87613. Ethanone, 1-(6-quinolinyl)-. 1-(6-quinolinyl)ethanone. 1-(6-quinolyl)ethanone. SCHEMBL25318. CHEMBL125633. DTXSID40293171. GBYIZWZRYFGYDE-UHFFFAOYSA-N. AMY22684. ZINC1648600. BBL028049. STL146430. AKOS000282683. AM81816. CS-W019488. MCULE-5784013110. NE10499. CAS-73013-68-0. NCGC00164335-01. NCGC00254558-01. AK-45543. AN-23115. LS-104930. OR021873. SY002598. TR-009800. AX8152763. CC-29805. DR009800. LP012015. KB-251918. FT-0639943. ST24050111. ST51046714. C-09355. I01-1188. Z1253018243. 1-(quinolin-6-yl)ethanone, 95%. F2190-0373. 823-128-6(EC). 1-(6-quinolinyl)ethanone, analytical standard. 1-(quinolin-6-yl)ethan-1-one, certified reference material. 2